BenchChemオンラインストアへようこそ!

5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine

Medicinal Chemistry Drug Discovery Physicochemical Property Profiling

This specific 5-methyl-N1-oxolan-3-yl aminopyrazole is a validated intermediate for LRRK2 modulators (WO 2012062783 A1). Its unique substitution pattern (5-methyl + N1-oxolane) is non-interchangeable with analogs, ensuring fidelity to patented routes and preventing synthetic failure. Ideal for SAR studies requiring stereochemical evaluation via available enantiomers.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
CAS No. 1374829-61-4
Cat. No. B1375517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine
CAS1374829-61-4
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2CCOC2)N
InChIInChI=1S/C8H13N3O/c1-6-8(9)4-10-11(6)7-2-3-12-5-7/h4,7H,2-3,5,9H2,1H3
InChIKeyVCHJIYGWBCJHGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine (CAS 1374829-61-4) as a Heterocyclic Building Block: Procurement-Relevant Chemical Identity


5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine (CAS 1374829-61-4) is a heterocyclic aminopyrazole derivative with the molecular formula C₈H₁₃N₃O and a molecular weight of 167.21 g/mol . It features a 5-methyl-substituted pyrazole ring N1-linked to an oxolan-3-yl (tetrahydrofuran-3-yl) moiety and a primary amine at the 4-position . The compound is supplied as a research-grade building block with typical purity specifications of 95% or higher, and it is referenced as an intermediate in the synthesis of LRRK2 modulator candidates described in patent WO 2012062783 A1 [1].

Why In-Class 1H-Pyrazol-4-amine Analogs Cannot Substitute for 5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine in LRRK2-Targeted Synthesis


Within the 1H-pyrazol-4-amine scaffold class, the precise positional substitution pattern—specifically the 5-methyl group combined with the N1-oxolan-3-yl attachment—is not a generic feature that can be freely interchanged among commercially available analogs [1]. The patent WO 2012062783 A1 explicitly utilizes this specific compound as a defined intermediate in a multi-step synthetic route toward LRRK2-modulating pyrazole aminopyrimidines [1]. Alternative in-class compounds—such as those lacking the 5-methyl group or bearing the oxolane moiety at different positions—present fundamentally different substitution vectors, altered hydrogen-bonding capacity (via donor/acceptor counts), and divergent lipophilicity (as quantified by calculated LogP values), which collectively render them non-equivalent for the same downstream coupling reactions . Substituting an analog without verifying reaction compatibility risks synthetic failure, requiring route re-optimization and introducing procurement inefficiencies.

5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine: Comparative Evidence for Scientific Selection


Comparative Lipophilicity and Topological Polar Surface Area: Differentiating 5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine from Des-Methyl and Regioisomeric Analogs

Calculated physicochemical parameters differentiate the target compound from two closely related oxolane-containing 1H-pyrazol-4-amine analogs. The 5-methyl substitution on 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine yields a calculated LogP (XLogP3) of -0.1, which is 0.4 units more lipophilic than the des-methyl analog 1-(oxolan-3-yl)-1H-pyrazol-4-amine (XLogP3 = -0.5) and 0.3 units more lipophilic than the regioisomer 1-methyl-5-(oxolan-3-yl)-1H-pyrazol-4-amine (XLogP3 = -0.4) [1][2]. The topological polar surface area (TPSA) for the target compound is 53.1 Ų .

Medicinal Chemistry Drug Discovery Physicochemical Property Profiling

Documented Synthetic Utility: 5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine as an Explicit Intermediate in LRRK2 Modulator Patent WO 2012062783 A1

5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine is explicitly disclosed as an intermediate in WO 2012062783 A1, a patent describing pyrazole aminopyrimidine derivatives as LRRK2 modulators for potential Parkinson's disease treatment [1]. The patent describes the synthesis of this intermediate via reduction of the corresponding 4-nitro precursor (5-methyl-1-(oxolan-3-yl)-4-nitro-1H-pyrazole) [1]. In contrast, the des-methyl analog 1-(oxolan-3-yl)-1H-pyrazol-4-amine (CAS 1311369-72-8) is not referenced in this patent, nor is the regioisomer 1-methyl-5-(oxolan-3-yl)-1H-pyrazol-4-amine (CAS 2137738-50-0).

Kinase Inhibitor Synthesis LRRK2 Modulators Patent-Validated Intermediates

Chiral Resolution Potential: Enantiomeric Differentiation as a Procurement Consideration for 5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine

The oxolan-3-yl (tetrahydrofuran-3-yl) substituent at the N1 position contains a stereogenic center at the C3 position of the tetrahydrofuran ring, rendering 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine a chiral molecule with one undefined stereocenter in the commercially supplied racemic form [1]. Separately, both (S)- and (R)-enantiomers are available as distinct catalog items with defined stereochemistry . In contrast, achiral analogs—such as N-methyl pyrazoles lacking the oxolane ring or compounds with planar substituents—do not offer this stereochemical dimension for structure-activity relationship (SAR) exploration.

Stereochemistry Chiral Building Blocks Asymmetric Synthesis

Procurement-Driven Application Scenarios for 5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine


Synthesis of LRRK2-Targeted Pyrazole Aminopyrimidine Libraries

Procurement of 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine is justified for medicinal chemistry programs synthesizing LRRK2 modulators based on the pyrazole aminopyrimidine scaffold disclosed in WO 2012062783 A1 [1]. The compound serves as a key amine intermediate in the construction of the pyrazole-aminopyrimidine core, and its use aligns directly with the patent-validated synthetic route. Substituting with des-methyl or regioisomeric analogs would constitute a departure from the exemplified route and may produce compounds not covered by the original SAR analysis. This application is directly supported by the patent's explicit inclusion of the compound as an intermediate [1].

Structure-Activity Relationship (SAR) Studies Exploring 5-Methyl and Oxolane Contributions to LRRK2 Inhibition

The compound's unique substitution pattern—5-methyl on the pyrazole core combined with N1-oxolan-3-yl attachment—provides a defined scaffold for SAR investigations [1]. Researchers evaluating the contribution of the 5-methyl group to target binding and selectivity can compare this compound against the des-methyl analog 1-(oxolan-3-yl)-1H-pyrazol-4-amine (CAS 1311369-72-8), which differs in XLogP3 by -0.4 units . Similarly, the effect of oxolane ring positioning can be interrogated by comparison with the regioisomer 1-methyl-5-(oxolan-3-yl)-1H-pyrazol-4-amine (CAS 2137738-50-0) [2]. These paired comparisons enable systematic deconvolution of structural features driving LRRK2 modulation activity.

Enantioselective Medicinal Chemistry: Stereochemical SAR of LRRK2 Modulators

For advanced SAR programs requiring stereochemical evaluation, both the racemic form (CAS 1374829-61-4) and the individually resolved (R)- and (S)-enantiomers (CAS 2177263-12-4 and 2177258-98-7, respectively) are commercially available [1][2]. Procurement of enantiopure forms enables direct assessment of stereochemical influence on LRRK2 inhibition potency, selectivity, and downstream pharmacological properties. This stereochemical dimension is unavailable with achiral pyrazol-4-amine building blocks, positioning the compound as a distinct tool for chirality-aware medicinal chemistry.

Heterocyclic Building Block for Custom Amide and Urea Library Synthesis

The primary amine at the 4-position of the pyrazole ring provides a reactive handle for amide bond formation, urea synthesis, and reductive amination reactions [1]. With a molecular weight of 167.21 g/mol and calculated XLogP3 of -0.1, the compound occupies a favorable property space for fragment-based drug discovery and library enumeration [1]. Its balanced lipophilicity (distinct from more polar or more lipophilic analogs) makes it suitable for generating compound collections with diverse physicochemical profiles while maintaining the core oxolane-pyrazole scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.